1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone
Brand Name: Vulcanchem
CAS No.: 1098346-62-3
VCID: VC3044311
InChI: InChI=1S/C14H17ClN2O2/c1-11(18)12-2-4-13(5-3-12)16-6-8-17(9-7-16)14(19)10-15/h2-5H,6-10H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl
Molecular Formula: C14H17ClN2O2
Molecular Weight: 280.75 g/mol

1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone

CAS No.: 1098346-62-3

Cat. No.: VC3044311

Molecular Formula: C14H17ClN2O2

Molecular Weight: 280.75 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone - 1098346-62-3

Specification

CAS No. 1098346-62-3
Molecular Formula C14H17ClN2O2
Molecular Weight 280.75 g/mol
IUPAC Name 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-chloroethanone
Standard InChI InChI=1S/C14H17ClN2O2/c1-11(18)12-2-4-13(5-3-12)16-6-8-17(9-7-16)14(19)10-15/h2-5H,6-10H2,1H3
Standard InChI Key CVWXWAHMLKQXMQ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl
Canonical SMILES CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl

Introduction

Structural Characteristics and Properties

The compound 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone (CAS: 1098346-62-3) features a piperazine core with two key substituents: a para-acetylphenyl group attached to one nitrogen atom and a chloroethanone moiety connected to the other nitrogen. This structural arrangement creates a molecule with multiple reactive sites and functional groups.

Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₇ClN₂O₂
Molecular Weight280.75 g/mol
CAS Number1098346-62-3
SMILES NotationCC(=O)c1ccc(N2CCN(C(=O)CCl)CC2)cc1
Structural FeaturesPiperazine ring, 4-acetylphenyl group, chloroethanone moiety

The compound contains multiple functional groups that contribute to its chemical behavior and potential applications. The acetyl group on the phenyl ring provides a carbonyl functionality, while the chloroethanone moiety offers an electrophilic site for nucleophilic substitution reactions .

Synthesis Methodologies

The synthesis of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone typically involves a multi-step process. Based on synthetic approaches for similar piperazine derivatives, the following methods can be employed:

General Synthetic Route

A common synthetic pathway involves the reaction of 4-(4-acetylphenyl)piperazine with chloroacetyl chloride under basic conditions. This approach is similar to methods used for the synthesis of related compounds, such as 1-[4-(3-acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethanone .

  • Formation of 4-(4-acetylphenyl)piperazine by reaction of piperazine with 4-fluoroacetophenone or 4-bromoacetophenone

  • Reaction of the resulting 4-(4-acetylphenyl)piperazine with chloroacetyl chloride in the presence of a base such as triethylamine or potassium carbonate

  • Purification by recrystallization or column chromatography

Alternative Approaches

Alternative synthetic routes may involve:

  • Selective N-acylation of 4-(4-acetylphenyl)piperazine with various acylating agents

  • Introduction of the acetyl group after formation of the piperazine-chloroethanone core

  • Use of protecting group strategies to achieve selective functionalization

Chemical Reactivity and Transformations

1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone exhibits reactivity patterns characteristic of its constituent functional groups, making it valuable in various chemical transformations.

Nucleophilic Substitution Reactions

The chloroethanone moiety serves as an electrophilic center that can undergo nucleophilic substitution reactions with various nucleophiles:

  • Reaction with sulfur-containing nucleophiles to form thioethers, as exemplified in the synthesis of thieno[2,3-b]pyridine derivatives

  • Substitution with nitrogen nucleophiles to form various aminoethanone derivatives

  • Reaction with oxygen nucleophiles to create ether linkages

Carbonyl Transformations

The acetyl group on the phenyl ring can participate in various carbonyl transformations:

  • Reduction to form alcohols

  • Oxidation to carboxylic acids

  • Aldol-type condensations

  • Formation of imines, oximes, or hydrazones

Coupling Reactions

The compound can serve as a building block in various coupling reactions:

  • Formation of amide bonds through the chloroethanone moiety

  • Participation in cross-coupling reactions through the aromatic ring

  • Incorporation into heterocyclic systems through cyclization reactions

Applications in Research and Development

1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone has found applications in several areas of scientific research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry Applications

The compound and its derivatives have been explored in various medicinal chemistry applications:

  • As building blocks for the synthesis of potential pharmacologically active molecules

  • In the development of heterocyclic compounds with potential biological activities

  • As intermediates in the synthesis of compounds with structural similarity to known bioactive agents

The piperazine motif is particularly significant in medicinal chemistry, as it appears in numerous pharmaceuticals, including antipsychotics, antidepressants, antihistamines, and antimicrobials .

Synthetic Intermediates

1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone serves as a versatile synthetic intermediate:

  • In the synthesis of complex heterocyclic systems, including thieno[2,3-b]pyridines

  • As a precursor for compounds containing the piperazine scaffold connected to various functional groups

  • In the preparation of bis-heterocyclic compounds through substitution reactions of the chloroethanone moiety

For example, related compounds have been utilized in the synthesis of thieno[2,3-b]pyridine derivatives with potential anticancer, antiviral, anti-inflammatory, and antimicrobial activities .

Structural Analogs and Comparative Analysis

Several structural analogs of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone have been reported in the literature, offering insights into structure-activity relationships and chemical diversity.

Comparison with Related Compounds

CompoundKey Structural DifferenceCAS NumberMolecular Weight
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanoneReference compound1098346-62-3280.75 g/mol
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethanoneContains sulfonyl group between piperazine and acetylphenyl879319-23-0344.83 g/mol
1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethanoneMeta-substituted acetyl group with sulfonyl linker923721-75-9344.8 g/mol
1-(4-Acetylpiperazin-1-yl)-2-chloroethanoneLacks phenyl group565165-44-8204.65 g/mol

These structural analogs demonstrate the chemical diversity of piperazine derivatives with chloroethanone functionalities .

Structure-Activity Relationships

The biological activities of these compounds are influenced by:

Spectroscopic Characterization

Spectroscopic data provides crucial information for structural elucidation and confirmation of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone. Based on data from similar compounds, the following spectroscopic features can be anticipated:

IR Spectroscopy

Key IR absorption bands would likely include:

  • C=O stretching of both carbonyl groups at approximately 1630-1680 cm⁻¹

  • C-N stretching at approximately 1200-1350 cm⁻¹

  • C-Cl stretching at approximately 700-800 cm⁻¹

  • Aromatic C=C stretching at approximately 1450-1600 cm⁻¹

Future Research Directions

The versatile structure of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone presents numerous opportunities for future research:

Medicinal Chemistry Explorations

  • Development of libraries of derivatives for biological screening

  • Investigation of structure-activity relationships in specific therapeutic areas

  • Exploration as potential kinase inhibitors, receptor modulators, or enzyme inhibitors

Synthetic Methodology Development

  • Design of efficient and scalable synthetic routes

  • Development of regioselective functionalization methods

  • Application in flow chemistry for continuous synthesis

Materials Science Applications

  • Exploration as building blocks for polymeric materials

  • Investigation as precursors for functional materials with specific electronic or optical properties

  • Development of coordination complexes with metal ions

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